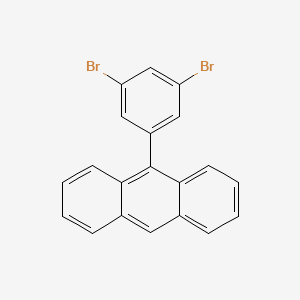

9-(3,5-Dibromophenyl)anthracene

Description

Structure

3D Structure

Properties

CAS No. |

349666-30-4 |

|---|---|

Molecular Formula |

C20H12Br2 |

Molecular Weight |

412.1 g/mol |

IUPAC Name |

9-(3,5-dibromophenyl)anthracene |

InChI |

InChI=1S/C20H12Br2/c21-16-10-15(11-17(22)12-16)20-18-7-3-1-5-13(18)9-14-6-2-4-8-19(14)20/h1-12H |

InChI Key |

GGSRUJPVKAWFHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC(=C4)Br)Br |

Origin of Product |

United States |

Molecular and Supramolecular Structural Elucidation

Single Crystal X-ray Diffraction Analysis of Anthracene (B1667546) Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical tool provides invaluable insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

A critical parameter in the structural analysis of aryl-anthracene derivatives is the dihedral angle between the anthracene core and the appended aryl ring(s). This angle is a direct consequence of the steric and electronic interplay between the two moieties.

In related structures, such as (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one, the dihedral angle between the benzene (B151609) and anthracene rings is a significant 83.58 (6)°. nih.gov For (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one, this angle is notably smaller at 35.52 (7)°. nih.gov The conformation of these molecules is often twisted, influenced by the substitution pattern on the phenyl ring. For instance, steric hindrance from substituents can lead to significant distortion from planarity. nih.gov In the case of 1,12-dimethylbenz[a]anthracene, the steric strain from the two methyl groups results in the benzo ring being inclined at about 29 degrees to the other rings. nih.gov

The degree of twist in acenes can also be influenced by the nature of the substituents, with bulky groups like phenyl rings leading to lower twist angles due to π-π stacking interactions. acs.org

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one | 83.58 (6) | nih.gov |

| (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one | 35.52 (7) | nih.gov |

| 1,12-dimethylbenz[a]anthracene | ~29 | nih.gov |

The way molecules arrange themselves in the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions, though individually weak, collectively determine the supramolecular architecture and significantly impact the material's properties.

In many anthracene derivatives, a "herringbone" stacking motif is observed. rsc.orgrsc.org This arrangement is characterized by edge-to-face interactions between adjacent molecules. Other common interactions include π-π stacking, where the planar aromatic rings stack on top of each other. For example, in (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one, molecules are linked into dimers which are then stacked along the a-axis by π-π interactions with a centroid-centroid distance of 3.7561 (9) Å. nih.gov

C-H···π and C-H···O interactions are also prevalent. In the crystal structure of (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one, molecules form dimers through C-H···Br hydrogen bonds, and these dimers are further linked by C-H···O hydrogen bonds and C-H···π interactions. nih.gov The strengthening of C-H···π intermolecular interactions has been shown to induce emission enhancement in some anthracene derivatives under high pressure. rsc.org

| Interaction Type | Description | Example Compound(s) | Reference |

|---|---|---|---|

| π-π Stacking | Stacking of aromatic rings | (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one | nih.gov |

| C-H···π | Interaction between a C-H bond and a π-system | (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one, CZANP | nih.govrsc.org |

| C-H···O | Hydrogen bond between a C-H bond and an oxygen atom | (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one, (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one | nih.govnih.gov |

| C-H···Br | Hydrogen bond between a C-H bond and a bromine atom | (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one | nih.gov |

The nature and position of substituents on the anthracene core play a crucial role in directing the crystal packing and, consequently, the charge transport properties of the material. The introduction of different substituent groups can adjust the packing modes and intermolecular interactions. rsc.org

For instance, the introduction of aryl substituents at the 2,6-position of anthracene can lead to a more isotropic two-dimensional charge transport property. rsc.org Electronegative substituents, such as halogens, can modulate the HOMO-LUMO energies and fine-tune charge carrier mobilities by altering intermolecular stacking interactions. acs.org Studies on anthracenyl-isoxazole derivatives have shown that halogenation can lead to the formation of unique diastereomeric bromination products with good yields. mdpi.com The introduction of bulky substituents can also be a strategy to control the molecular arrangement and has been shown to be a feasible design strategy for anthracene derivatives with specific properties like mechanoluminescence. rsc.org

Spectroscopic Structural Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

While X-ray diffraction provides a detailed picture of the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable information about the molecular structure in solution and can corroborate the findings from diffraction studies.

NMR spectroscopy is particularly useful for elucidating the connectivity and chemical environment of atoms in a molecule. In the characterization of anthracene derivatives, the chemical shifts of the protons on the anthracene core and the substituent groups provide key structural information. For example, in a series of 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives, the central anthryl proton appears as a singlet, while other anthryl protons appear as pseudo doublets, and their chemical shifts are sensitive to the electronic environment. rsc.org

IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of the functional groups present. This technique is often used to confirm the presence of specific bonds and functional groups within the synthesized compound.

Advanced Spectroscopic and Photophysical Characterization

Ultraviolet-Visible Absorption Spectroscopy: Electronic Transitions and Conjugation Effects

The electronic absorption spectra of anthracene (B1667546) and its derivatives are characterized by transitions within the π-electron system. The absorption spectrum of the parent anthracene molecule in solution, for example, typically displays distinct vibronic bands corresponding to the π-π* transition. These bands for anthracene in cyclohexane (B81311) appear around 340, 356, and 379 nm. koreascience.kr

Upon substitution at the 9- and 10-positions, these characteristic absorption bands are generally preserved but often exhibit a bathochromic (red) shift. This shift indicates a degree of π-conjugation between the substituent and the anthracene core, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, substituting the anthracene core with phenyl or naphthyl groups leads to a red-shift in the absorption bands. koreascience.kr This effect is due to the extension of the conjugated π-system. The introduction of a 3,5-dibromophenyl group at the 9-position is similarly expected to influence the electronic structure. While the phenyl group itself extends conjugation, the bromine atoms are electron-withdrawing and can modulate the energy levels of the frontier molecular orbitals.

In a study of various 9,10-disubstituted anthracenes, it was noted that modifications to the phenyl rings can alter the electronic states of the molecule. researchgate.netscirp.org The absorption spectra of anthracene derivatives are primarily governed by π-π* transitions within the aromatic system. researchgate.net For many anthracene derivatives, the HOMO-LUMO gap is sufficiently small to absorb light in the near-UV and visible regions, making them effective chromophores. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Anthracene Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| Anthracene | Cyclohexane | 340, 356, 379 koreascience.kr |

| 9-Phenyl-10-(p-tolyl)anthracene | Cyclohexane | ~360, 380, 400 (estimated from graph) koreascience.kr |

Note: Data for specific derivatives are used to illustrate general principles applicable to 9-(3,5-Dibromophenyl)anthracene.

Fluorescence and Photoluminescence Spectroscopy

Anthracene derivatives are well-known for their strong fluorescence, typically in the blue region of the spectrum. The emission properties are highly sensitive to the nature and position of substituents on the anthracene core.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for emissive materials. Anthracene itself has a moderate quantum yield, but this can be significantly enhanced by substitution at the 9- and 10-positions, which can restrict non-radiative decay pathways. For example, 9,10-diphenylanthracene (B110198) (DPA) is a well-known blue emitter with a very high quantum yield, approaching unity in some solvents.

The emission spectrum of phenyl-substituted anthracenes typically shows vibronic structure and is located in the blue region, with emission maxima (λem) often between 400 nm and 450 nm. koreascience.kr For example, 9-phenyl-10-(p-tolyl)anthracene (PTA) in cyclohexane exhibits emission peaks at 416, 430, and 444 nm. koreascience.kr The introduction of bulky side groups can lead to deep-blue emission with high efficiency. psu.edursc.org The specific substitution on the phenyl ring, such as the bromine atoms in this compound, can further tune the emission wavelength and quantum efficiency. While electron-withdrawing groups can sometimes quench fluorescence, the heavy bromine atoms can also enhance intersystem crossing (see section 4.2.3).

Table 2: Representative Fluorescence Data for Anthracene Derivatives

| Compound | Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φf) |

|---|---|---|---|

| 9-Phenyl-10-(p-tolyl)anthracene (PTA) | Cyclohexane | 416, 430, 444 koreascience.kr | - |

| 9,10-Bis(3',5'-diphenylphenyl)anthracene (MAM) | Thin Film | 439 psu.edursc.org | - |

| 9,10-Bis(3'',5''-diphenylbiphenyl-4'-yl)anthracene (TAT) | Thin Film | 445 psu.edursc.org | High |

Note: Data for specific derivatives are used to illustrate general principles applicable to this compound.

Solvatofluorochromism refers to the change in fluorescence emission color with varying solvent polarity. wikipedia.orgtaylorandfrancis.com This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. Anthracene derivatives often exhibit solvatochromic shifts. For instance, in a study of 9-bromo-10-(naphthalen-2-yl)anthracene, the emission spectra showed a slight blue shift as the polarity of the solvent increased. nih.gov

This environmental sensitivity is due to changes in the dipole moment of the molecule upon excitation. taylorandfrancis.com Polar solvents will stabilize a more polar excited state more than the ground state, leading to a red shift (positive solvatochromism). Conversely, if the ground state is more polar than the excited state, a blue shift (negative solvatochromism) may be observed with increasing solvent polarity. wikipedia.org The study of solvatochromic shifts for non-dipolar molecules like anthracene in polar solvents has been used to probe solute-solvent interactions, including the solvent Stark effect. nih.gov The luminescence behavior of fluorescent molecules can be exceedingly sensitive to both the polarity and the protic nature of the solvent. taylorandfrancis.com

In addition to singlet excited states that give rise to fluorescence, anthracene derivatives can form triplet excited states (T1) via intersystem crossing (ISC). The energy of this triplet state is a crucial parameter. For many 9,10-disubstituted anthracenes, the lowest triplet state energy is calculated to be around 1.64–1.65 eV, with the excitation localized mainly on the anthracene ring.

A key process involving these triplet states is triplet-triplet annihilation (TTA). In TTA, two molecules in the triplet state interact, leading to one molecule returning to the ground state and the other being promoted to an excited singlet state (S1), which can then decay via fluorescence. This "upconverted" fluorescence is emitted at a higher energy (shorter wavelength) than the light initially used to create the triplets. TTA is a critical mechanism in certain types of organic light-emitting diodes (OLEDs) to enhance their efficiency by harvesting non-emissive triplet excitons.

Electroluminescence Properties in Device Configurations

The strong blue fluorescence of phenyl-anthracene derivatives makes them highly suitable for use as emitter materials in OLEDs. researchgate.net In a typical multilayer OLED, a derivative such as this compound could be used as the emissive layer, often without a dopant, to produce blue light. koreascience.kr

Studies on various 9,10-disubstituted anthracenes have demonstrated their potential for creating efficient and stable blue OLEDs. For example, a device using 9-(2-naphthyl)-10-(p-tolyl)anthracene as the emitter achieved a luminous efficiency of 3.26 cd/A and an external quantum efficiency of 2.8%. koreascience.kr Rational molecular design, such as introducing bulky side groups to prevent intermolecular quenching and improve film-forming properties, has led to deep-blue emitters with external quantum efficiencies exceeding 7%. psu.edursc.org These devices exhibit electroluminescence maxima in the deep-blue region, typically between 420 and 450 nm. koreascience.krpsu.edu The thermal stability of these materials is also a critical factor for device longevity, and many anthracene derivatives show high thermal decomposition temperatures. acs.org

Table 3: Example Electroluminescence Performance of Anthracene-Based OLEDs

| Emitter Material | EL Maximum (nm) | Max. Luminous Efficiency (cd/A) | Max. External Quantum Efficiency (%) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| 9-(2-Naphthyl)-10-(p-tolyl)anthracene | ~430 koreascience.kr | 3.26 koreascience.kr | 2.8 koreascience.kr | - |

Note: Data for specific derivatives are used to illustrate the potential performance of devices based on the 9-phenylanthracene (B14458) scaffold.

Nonlinear Optical (NLO) Properties and Optical Limiting Behavior

Third-order nonlinear optical (NLO) properties arise from the interaction of materials with intense laser light, leading to phenomena such as two-photon absorption (TPA), self-focusing, and optical limiting. rochester.eduunm.edu Organic molecules with extended π-conjugated systems, like anthracene derivatives, are known to exhibit significant third-order NLO responses. iaea.org

The NLO properties are described by the third-order susceptibility, χ⁽³⁾. rochester.edu For anthracene derivatives, the mechanism often involves TPA-induced excited-state absorption (ESA). nih.gov This means the material simultaneously absorbs two photons to reach an excited state, from which it can then absorb another photon. This multi-photon absorption process is strongly dependent on the incident laser intensity and is the basis for optical limiting, where the material's transmittance decreases at high light intensities, protecting sensors or eyes from laser damage.

Studies on anthracene chalcones have demonstrated strong TPA and reverse saturable absorption (RSA), which are desirable for optical limiting applications. acs.org The molecular structure, particularly the presence of donor-acceptor groups and the extent of π-conjugation, can be tailored to enhance the NLO response. nih.gov For instance, extending a π-bridge in an anthracene derivative was shown to enhance the nonlinear absorption response. nih.gov The combination of the electron-rich anthracene core and the electron-withdrawing bromo-substituted phenyl ring in this compound suggests potential for interesting NLO properties driven by intramolecular charge transfer (ICT) characteristics. nih.gov

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry and Comprehensive Electrochemical Characterization

There is no published data from cyclic voltammetry (CV) studies for 9-(3,5-Dibromophenyl)anthracene. CV is a fundamental technique used to probe the redox behavior of molecules, identifying oxidation and reduction potentials. For other 9,10-disubstituted anthracene (B1667546) derivatives, studies have shown that the nature and position of substituent groups can have a minor to moderate effect on their electrochemical behavior. researchgate.netmdpi.com However, without experimental analysis of this compound, its specific redox potentials and electrochemical stability remain unknown.

Frontier Molecular Orbital (FMO) Energy Levels (HOMO-LUMO) and Band Gaps

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting energy gap for this compound, have not been reported. These energy levels are critical in determining the suitability of a material for use in electronic devices. Theoretical and experimental studies on other derivatives show that substitution on the anthracene core can tune these levels; for instance, the introduction of fluorinated phenyl groups has been shown to lower both HOMO and LUMO levels. researchgate.net However, the precise electronic influence of the 3,5-dibromophenyl substituent on the anthracene core has not been documented.

Redox Activity and Pseudocapacitance Contributions in Energy Storage Devices

There is no information available regarding the investigation of this compound for applications in energy storage. Consequently, its redox activity in such devices and any potential contribution from pseudocapacitance have not been studied or reported.

Computational Chemistry Approaches to Understanding 9 3,5 Dibromophenyl Anthracene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for molecules of this size. DFT calculations are instrumental in predicting a wide range of molecular properties.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 9-(3,5-Dibromophenyl)anthracene, the key structural parameter is the dihedral angle between the planar anthracene (B1667546) core and the 3,5-dibromophenyl substituent. Due to steric hindrance between the hydrogen atoms on the anthracene ring (at positions 1 and 8) and the phenyl ring, a perpendicular or near-perpendicular conformation is expected.

Computational studies on similar 9-phenylanthracene (B14458) derivatives confirm that the phenyl group is significantly twisted out of the plane of the anthracene moiety. In related structures, such as 9-(anthracen-9-yl)-N,N-diphenylaniline, the anthracene unit adopts a nearly perpendicular orientation with respect to the central imidazole ring, with a torsion angle of approximately 84°. This twisted conformation minimizes steric repulsion and is the energetically preferred state. The anthracene core itself is expected to remain largely planar, though minor puckering can be induced by bulky substituents.

| Parameter | Typical Calculated Value (for analogous structures) | Description |

| Anthracene-Phenyl Dihedral Angle | ~80-90° | The twist angle between the plane of the anthracene core and the plane of the phenyl ring. |

| C9-C(phenyl) Bond Length | ~1.50 Å | The length of the single bond connecting the anthracene and phenyl moieties. |

| C-Br Bond Length | ~1.90 Å | The length of the carbon-bromine bonds on the phenyl ring. |

Note: Data is based on representative values for structurally similar substituted anthracenes.

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic characteristics, including its color, photoluminescence, and chemical reactivity.

DFT calculations typically show that for 9-phenylanthracene derivatives, the HOMO is primarily localized on the electron-rich anthracene core, which acts as the principal chromophore. The LUMO is often distributed across both the anthracene and the phenyl substituent. The introduction of electron-withdrawing bromine atoms on the phenyl ring is expected to lower the energy levels of both the HOMO and LUMO. Studies on fluorinated phenyl-substituted anthracenes have shown that such halogenation can effectively decrease both HOMO and LUMO energy levels. This tuning of frontier orbital energies is a key strategy in designing materials for organic electronics. nih.gov

| Property | Calculated Value (Representative) | Significance |

| HOMO Energy | -5.5 to -5.8 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -2.0 to -2.3 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.2 to 3.8 eV | Determines the energy of the lowest electronic transition (color and fluorescence). |

Note: Energy values are illustrative, based on DFT calculations of related phenyl and bromo-substituted aromatic compounds.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By simulating these spectra, a direct comparison can be made with experimental data, serving as a powerful method for structural verification. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as C-H stretching, aromatic ring deformations, or C-Br stretching. For complex molecules, this theoretical assignment of vibrational modes is often essential for interpreting the experimental spectra correctly.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). This method calculates the energies and oscillator strengths of electronic transitions, such as the HOMO to LUMO transition. For anthracene derivatives, characteristic absorption bands in the UV region (typically 350-400 nm) are associated with the π-π* transitions of the anthracene core. rsc.org Comparing the calculated λ_max (wavelength of maximum absorption) with experimental data provides a robust check on the accuracy of the computational model.

Advanced Quantum Chemical Analyses (e.g., Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Fukui Functions)

Beyond basic geometry and electronics, more advanced analyses provide deeper chemical insight.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between orbitals, quantifying concepts like conjugation and hyperconjugation. For this compound, NBO analysis can reveal charge transfer interactions between the anthracene core and the dibromophenyl ring, highlighting the electronic communication between the two moieties.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this molecule, the π-system of the anthracene ring would be an electron-rich region, susceptible to electrophilic attack, while the regions around the electronegative bromine atoms would be more negative.

Fukui Functions: These functions are used within conceptual DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint which atoms are most likely to participate in chemical reactions.

Molecular Dynamics Simulations for Intermolecular Interactions and Packing

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules, providing insight into bulk properties and intermolecular interactions. MD simulations model the movement of atoms over time based on a classical force field.

For this compound, MD simulations can predict how molecules pack together in the solid state. Unsubstituted anthracene typically crystallizes in a herringbone pattern, maximizing π-π stacking interactions. However, the bulky, twisted dibromophenyl substituent would sterically hinder such close packing. mdpi.com Instead, intermolecular interactions would likely be dominated by weaker C-H⋯π and C-H⋯Br forces. rsc.org MD simulations can explore these packing motifs, predict crystal densities, and help understand how molecular structure dictates solid-state properties, which is crucial for applications in materials science. acs.orgresearchgate.net

Correlation between Experimental Data and Theoretical Predictions

The ultimate validation of any computational model lies in its ability to reproduce and predict experimental results. For this compound, a comprehensive study would involve a close synergy between theory and experiment.

Structural Correlation: Optimized geometric parameters from DFT, such as bond lengths, angles, and the crucial dihedral angle, can be directly compared with data from single-crystal X-ray diffraction (XRD). A high degree of correlation between the calculated and experimental structures provides confidence in the theoretical model. mdpi.com

Spectroscopic Correlation: Simulated IR, Raman, and UV-Vis spectra can be overlaid with experimental spectra. A good match in peak positions and relative intensities confirms that the computational model accurately represents the molecule's vibrational and electronic properties. rsc.org

Electronic Correlation: Properties derived from HOMO/LUMO energies can be correlated with electrochemical data. For instance, the HOMO energy is related to the oxidation potential, and the LUMO energy to the reduction potential, which can be measured by cyclic voltammetry.

Systematic benchmark studies are often performed to select the most appropriate DFT functional and basis set for a specific class of molecules, ensuring the highest possible accuracy by comparing computational results against well-established experimental values or higher-level calculations. rsc.org This rigorous comparison is essential for establishing a reliable computational protocol that can be used for predictive design of new molecules with tailored properties.

Advanced Applications in Organic Electronic and Photonic Devices

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) and its derivatives are renowned for their robust photoluminescent and electroluminescent properties, particularly in the blue region of the spectrum. The compound 9-(3,5-Dibromophenyl)anthracene is a noteworthy example within this class, with its design tailored to overcome common challenges in OLED technology.

The anthracene core is an intrinsically efficient blue-light-emitting chromophore. However, in the solid state, anthracene-based molecules tend to form aggregates through π–π stacking, which often leads to a red-shift in emission and a decrease in fluorescence efficiency, a phenomenon known as aggregation-caused quenching. The molecular design of this compound directly addresses this issue. The attachment of a bulky 3,5-dibromophenyl group at the 9-position of the anthracene core creates significant steric hindrance. This twisted structure effectively suppresses intermolecular interactions and crystallization, preserving the intrinsic blue emission of the individual molecules in the thin-film state. pkusz.edu.cn

This approach leads to enhanced color purity. For instance, a related derivative, 9,10-bis(3',5'-diphenylphenyl)anthracene (BDA), which also utilizes bulky phenyl "wings," achieves a pure blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (x, y) = (0.18, 0.19). pkusz.edu.cnpkusz.edu.cn Similarly, devices using other anthracene derivatives have demonstrated deep-blue emissions with CIE coordinates of (0.15, 0.05) and (0.16, 0.14). rsc.orgossila.com These findings underscore the effectiveness of attaching bulky side groups, like the dibromophenyl moiety, to maintain a desirable blue hue and high color purity in OLED devices.

In OLEDs, anthracene derivatives can function either as the primary light-emitting material (dopant) or as the host material that accommodates an emissive guest. The wide energy band-gap and high triplet energy of the anthracene core make it an excellent candidate for a host material, especially for blue phosphorescent emitters, as it can prevent energy back-transfer from the dopant.

Conversely, when used as a dopant, the high fluorescence quantum yield of anthracene derivatives leads to efficient devices. The performance of such systems is highly dependent on the device architecture and the specific roles of the materials. For example, a device using a derivative of 9-bromoanthracene (B49045) as a component in a host material achieved high external quantum efficiencies of up to 4.86% with deep-blue emission. ossila.com In another instance, a device employing an anthracene derivative doped into a host layer reached an external quantum efficiency of over 10% for deep-blue emission. ossila.com The versatility of the anthracene framework allows for its incorporation into various host-guest systems to optimize device efficiency and color.

Table 1: Performance of OLEDs Based on Various Anthracene Derivatives

| Anthracene Derivative | Role in Device | Max. Efficiency | CIE Coordinates (x, y) | Emission Color |

| 9,10-bis(3',5'-diphenylphenyl)anthracene (BDA) | Emissive Layer | 3.0 cd/A | (0.18, 0.19) | Blue |

| OC4PADN (a 9,10-diphenylanthracene (B110198) derivative) | Emissive Material | - | (0.16, 0.14) | Blue |

| BBPA (doped in MBAn-(4)-F host) | Dopant | 10.27% (EQE) | (0.15, 0.05) | Deep-Blue |

| P-DAC (a 9-bromoanthracene derivative) | Host Material | 4.86% (EQE) | (0.156, 0.136) | Deep-Blue |

This table presents data for closely related anthracene derivatives to illustrate the potential performance of devices incorporating this compound.

Furthermore, the presence of bromine atoms influences the electronic properties of the molecule. Halogen substitution can lower the HOMO and LUMO energy levels, which can facilitate better charge injection from adjacent layers in an OLED stack. A reduction in the HOMO-LUMO gap can also lead to lower operating voltages, which in turn reduces power consumption and can enhance the operational lifetime of the device. Studies on fluorinated anthracene derivatives have shown that such modifications can improve efficiencies, and similar principles apply to brominated compounds. The rigid structure imparted by the dibromophenyl group also helps to minimize non-radiative decay pathways, leading to a higher fluorescence quantum yield. pkusz.edu.cn

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The application of anthracene derivatives extends to their use as the active semiconductor layer in OFETs. The performance of these devices is primarily dictated by the charge carrier mobility of the organic material, which is intrinsically linked to its molecular structure and solid-state packing.

For an organic material to function effectively as a semiconductor in an OFET, efficient charge transport between adjacent molecules in the solid state is essential. This is largely governed by the degree of intermolecular electronic coupling, which is maximized through ordered molecular packing. Phenyl-substituted anthracenes have demonstrated high charge mobility due to their tendency to form well-ordered crystalline thin films. pkusz.edu.cn

Research on related phenyl-anthracene compounds reveals that molecular arrangement is critical. A well-ordered film where the molecules are arranged upright on the substrate allows for strong π–π interactions parallel to the direction of current flow, which is a prerequisite for high mobility. pkusz.edu.cn For example, 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt) has exhibited a high charge mobility of 1.28 cm²/V·s, while 2,6-bis(4-methoxyphenyl)anthracene (BOPAnt) achieved an exceptionally high mobility of 13–16 cm²/V·s. pkusz.edu.cnresearchgate.net These values are comparable to or even exceed that of amorphous silicon, highlighting the potential of this class of materials.

The performance of the semiconductor layer is also highly dependent on fabrication conditions, such as the substrate temperature during vacuum deposition, which influences the crystallinity and grain size of the thin film. pkusz.edu.cn For this compound, the dibromophenyl group is expected to influence its packing motif. The bulky nature of the substituent and the polarizable bromine atoms would play a crucial role in determining the intermolecular arrangement, and by extension, its charge transport characteristics. The increased planarity of the molecule and strong intermolecular packing are expected to lead to higher charge mobility. pkusz.edu.cn

Table 2: Charge Mobility in OFETs Based on Phenyl-Anthracene Derivatives

| Anthracene Derivative | Max. Charge Mobility (cm²/V·s) | Key Structural Feature |

| 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt) | 1.28 | Vinyl-phenyl side groups promoting dense packing |

| 2,6-bis(4-methoxyphenyl)anthracene (BOPAnt) | ~13-16 | Methoxyphenyl units enabling unusual stacking |

| BEPAnt (a phenyl-anthracene derivative) | High (specific value not stated) | Forms large grains (>2 µm) with ordered structure |

This table showcases the high charge mobilities achieved with related anthracene structures, indicating the semiconductor potential of this compound.

Organic Supercapacitors and Energy Storage Applications

Beyond photonics and transistors, anthracene derivatives are emerging as promising materials for energy storage, particularly in organic supercapacitors. Their utility stems from their favorable electrochemical properties, synthetic versatility, and the ability of the anthracene core to undergo reversible redox reactions. rsc.org

In supercapacitor electrodes, these molecules can contribute to pseudocapacitance, a process that stores charge via fast and reversible faradaic reactions at the electrode surface. The conjugated anthracene units can provide a robust structural framework, often organizing into crystalline nanorods through π–π stacking, while the delocalized electrons participate in the redox reactions. rsc.org

For example, supercapacitors constructed with electrodes containing functionalized anthracene derivatives have demonstrated excellent electrochemical performance. An asymmetric device using an anthracene-based cathode displayed a wide voltage window, high cycling stability, and an energy density of 30 Wh/kg at a power density of 620 W/kg. rsc.org In another approach, modifying graphene with 9-anthracene carboxylic acid for supercapacitor electrodes resulted in a high specific capacitance of 577 F/g. These results indicate that the anthracene core, as found in this compound, provides a powerful and redox-tunable building block for developing next-generation organic energy storage devices.

Fluorescent Probes and Chemical Sensors

Anthracene derivatives are widely recognized for their strong fluorescence, making them excellent candidates for the development of fluorescent probes and chemical sensors. These sensors operate by exhibiting a change in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a specific analyte. While direct applications of this compound as a fluorescent probe are not extensively documented, its structural motifs are central to many established sensor molecules.

The core principle behind many anthracene-based sensors is the modulation of quenching or enhancement of the anthracene fluorescence. For instance, the introduction of a receptor unit that can selectively bind to a target ion or molecule can influence the electronic properties of the anthracene core, leading to a detectable change in its emission. The bromine atoms on the phenyl ring of this compound are particularly significant as they can be readily substituted through cross-coupling reactions to introduce such specific receptor moieties.

Research on related anthracene derivatives has demonstrated the viability of this approach. For example, various 9,10-disubstituted anthracenes have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation. rsc.orglookchem.comrsc.orgpolymer.cn This property is highly advantageous for developing "turn-on" fluorescent sensors, where the fluorescence is activated only in the presence of the analyte that induces aggregation.

Furthermore, studies on other functionalized anthracene compounds have shown their effectiveness in detecting specific analytes. For example, an anthracene-based probe, (E)-N'-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide (AHB), has been synthesized and shown to be a highly selective and sensitive fluorescent sensor for aluminum ions (Al³⁺). nih.gov This sensor operates through a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of the metal ion restricts photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity. nih.gov Another example is the use of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, which exhibit solvatofluorochromism, meaning their fluorescence is sensitive to the polarity of their environment, and can act as sensors for acids and fluoride (B91410) anions. rsc.org

The following table summarizes the performance of some reported anthracene-based fluorescent sensors for different analytes, illustrating the potential of this class of compounds.

| Anthracene Derivative | Analyte | Detection Mechanism | Detection Limit |

| (E)-N'-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide (AHB) | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.498 nM |

| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives | Protic Acids (e.g., TFA), Fluoride Anion | Fluorescence Quenching/Red-Shift | Not specified |

These examples underscore the potential of this compound as a versatile platform for the design of novel fluorescent probes and chemical sensors. The dibromophenyl moiety serves as a key structural element that can be functionalized to create sensors for a wide range of target species.

Polymeric Materials and Gelling Agent Applications

The rigid, planar structure of the anthracene core and the potential for intermolecular interactions make this compound a candidate for incorporation into polymeric materials and for use as a gelling agent.

In the context of polymeric materials, this compound can be used as a monomer or a dopant to impart desirable photophysical properties to the resulting polymer. The bromine atoms allow for its integration into polymer chains via various polymerization techniques, such as Suzuki or Stille coupling, which are commonly used to create conjugated polymers for organic electronics. ossila.com The incorporation of the bulky, fluorescent anthracene unit can influence the polymer's morphology, thermal stability, and optoelectronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com

The phenomenon of aggregation-induced emission (AIE) observed in many anthracene derivatives is also highly relevant for polymeric materials. rsc.orglookchem.comrsc.orgpolymer.cn Polymers containing AIE-active units can exhibit strong solid-state fluorescence, which is often quenched in other types of fluorescent polymers due to aggregation-caused quenching (ACQ). This makes them promising materials for solid-state lighting and sensing applications.

As a gelling agent, the ability of this compound to self-assemble into ordered structures is key. Organogels are formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize the solvent. The π-π stacking interactions between the anthracene cores, along with other intermolecular forces, can drive the formation of such networks. The resulting gels can be stimuli-responsive, with their properties changing in response to external factors like temperature, light, or the presence of specific chemicals. This makes them interesting for applications in areas such as controlled release, sensing, and as templates for the synthesis of nanomaterials.

While specific studies on the gelling properties of this compound are not widely reported, the general behavior of anthracene derivatives suggests its potential in this area. The aggregation behavior of various anthracene compounds in different solvents is a well-studied phenomenon that forms the basis for their potential use as organogelators. rsc.orglookchem.com

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways and Scalable Production Methods

The synthesis of anthracene (B1667546) derivatives remains a complex challenge, yet it is crucial for their application in various technologies. beilstein-journals.orgnih.gov Future research will focus on creating more efficient and scalable methods for producing 9-(3,5-Dibromophenyl)anthracene and its derivatives.

Current synthetic strategies often involve multi-step processes that can be time-consuming and may result in low yields. rsc.orgnih.gov Innovations in synthetic chemistry are poised to address these limitations. One promising area is the use of metal-catalyzed cross-coupling reactions, which have already shown utility in the synthesis of related compounds. Further development of catalysts and reaction conditions could lead to more direct and higher-yielding pathways.

Another key area of future research will be the development of scalable production methods. As the demand for high-performance organic materials grows, the ability to produce large quantities of key intermediates like this compound will be essential. This will involve optimizing reaction parameters for industrial-scale synthesis and exploring continuous flow chemistry techniques to improve efficiency and reduce waste.

Exploration of Advanced Structure-Property-Function Relationships for Tailored Performance

A deep understanding of the relationship between the molecular structure of this compound and its resulting properties and functions is critical for designing materials with specific, tailored performance characteristics. acs.org The bromine atoms on the phenyl ring and the substitution pattern on the anthracene core significantly influence the compound's electronic and photophysical behavior. mdpi.com

Future research will delve into how modifications to this structure impact key properties such as fluorescence quantum yield, charge carrier mobility, and thermal stability. acs.orgmdpi.com For instance, replacing the bromine atoms with other functional groups could fine-tune the emission color and efficiency of organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov Similarly, altering the substituents on the anthracene core can modify the material's charge transport properties for applications in organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov

Computational studies, such as Density Functional Theory (DFT), will play a vital role in predicting the properties of new derivatives before they are synthesized, accelerating the discovery of materials with desired functionalities. acs.org

Integration into Hybrid and Nanostructured Materials for Enhanced Properties

The unique properties of this compound can be further enhanced by integrating it into hybrid and nanostructured materials. This approach combines the advantages of organic molecules with the properties of inorganic materials or the controlled organization of nanostructures.

One area of exploration is the development of hybrid materials where this compound is combined with inorganic nanoparticles, such as quantum dots or metal oxides. These hybrid systems could exhibit novel photophysical phenomena, such as enhanced light harvesting or improved charge separation, making them suitable for advanced solar cells and sensors.

Furthermore, the self-assembly of this compound derivatives into well-defined nanostructures, like nanofibers or thin films, can lead to materials with anisotropic properties. Controlling the molecular arrangement at the nanoscale is crucial for optimizing the performance of organic electronic devices.

Advanced Spectroscopic and In-Situ Characterization Techniques in Operando Conditions

To fully understand and optimize the performance of devices based on this compound, it is essential to study their behavior under actual operating conditions. Advanced spectroscopic and in-situ characterization techniques will be instrumental in providing real-time insights into the dynamic processes occurring within a device.

Techniques such as time-resolved fluorescence and phosphorescence spectroscopy can probe the excited-state dynamics that are fundamental to the operation of OLEDs. researchgate.net In-situ X-ray diffraction and grazing-incidence X-ray scattering can reveal changes in the material's morphology and molecular packing during device operation.

By correlating these in-operando measurements with device performance, researchers can identify degradation mechanisms and develop strategies to improve the stability and lifetime of organic electronic devices.

Predictive Modeling and Machine Learning in Organic Materials Design

The design and discovery of new organic materials can be significantly accelerated through the use of predictive modeling and machine learning. iitgn.ac.inresearchgate.net These computational tools can analyze vast datasets of molecular structures and their properties to identify promising candidates for specific applications. iitgn.ac.innih.gov

In the context of this compound, machine learning models can be trained to predict key properties such as emission wavelength, quantum efficiency, and charge mobility based on the molecular structure. iitgn.ac.in This data-driven approach can guide the synthesis of new derivatives with optimized performance, reducing the need for extensive trial-and-error experimentation. researchgate.net

Furthermore, generative models can propose entirely new molecular structures with desired properties, opening up new avenues for materials innovation. nih.gov The integration of machine learning with high-throughput virtual screening and automated synthesis platforms promises to revolutionize the field of organic materials design.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 9-(3,5-Dibromophenyl)anthracene, and how can reaction conditions be optimized?

- Methodology : Electrophilic bromination using bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) at room temperature yields high-purity products (~96% yield). Solvent choice is critical: DCM outperforms acetonitrile or THF due to faster reaction times (30 minutes) and minimal byproducts. Scale-up to 100g is feasible without yield loss .

- Safety : Use a gas trap with NaOH to neutralize HBr emissions and conduct reactions in a fume hood .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural confirmation : ¹H NMR (δ 8.60 and 7.66 ppm for aromatic protons) and HPLC for purity assessment (>98%). Cross-reference with IR spectra for functional group validation .

- Purity analysis : Melting point determination (222–224°C) and TLC monitoring during synthesis .

Q. What safety protocols are critical when handling this compound?

- Hazards : Classified as a skin/eye irritant (H315, H319) and aquatic toxin (H400/H410). Avoid inhalation (H335) .

- Protective measures : Use nitrile gloves, chemical-resistant suits, and fume hoods. Store away from acids/bases in cool, dry conditions .

Advanced Research Questions

Q. How does the bromination mechanism proceed in the synthesis of dibromoanthracene derivatives?

- Mechanism : BDMS acts as a bromine donor via electrophilic substitution. The reaction proceeds through a radical intermediate stabilized by the aromatic π-system. Solvent polarity (DCM) enhances bromine electrophilicity, favoring 9,10-dibromination .

- Contradictions : Earlier methods using Br₂/ZnBr₂ showed lower regioselectivity, highlighting BDMS’s superiority .

Q. What photophysical properties make this compound suitable for optoelectronic applications?

- Applications : High electron affinity due to bromine substituents enables use in organic semiconductors. Diarylanthracene derivatives exhibit tunable emission wavelengths (400–500 nm) for OLEDs .

- Data gaps : Limited studies on quantum yield or charge mobility; further characterization via UV-vis and fluorescence spectroscopy is needed .

Q. How can computational modeling predict the environmental persistence of this compound?

- Parameters : Calculate logP (hydrophobicity: ~5.8) and topological polar surface area (0 Ų) to assess bioaccumulation potential. Molecular dynamics simulations predict low biodegradability due to aromatic rigidity .

- Validation : Compare with experimental ecotoxicity data (e.g., LC50 for aquatic organisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.